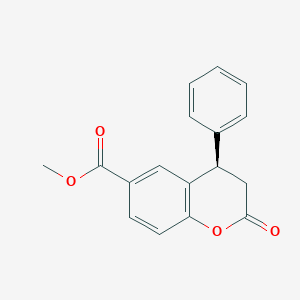

methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate

Vue d'ensemble

Description

Methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate is a chemical compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has a unique structure that includes a chromene core with a phenyl group and a carboxylate ester, making it an interesting subject for chemical and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form the chromene core. This is followed by esterification with methanol to introduce the carboxylate ester group. The reaction conditions often include the use of catalysts such as piperidine or pyridine and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Analyse Des Réactions Chimiques

Ester Hydrolysis and Functional Group Interconversion

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. In related chromene systems (e.g., 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate), ester hydrolysis with HCl or H₂SO₄ in methanol generates the corresponding carboxylic acid intermediate .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Ester → Carboxylic Acid | H₂SO₄/MeOH, reflux | 6-Fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid | 85–90% |

This intermediate serves as a precursor for further reductions or nucleophilic substitutions.

Reduction Reactions

The ketone group at position 2 participates in stereoselective reductions. Sodium bis(2-methoxyethoxy)aluminium hydride (Vitride) selectively reduces esters to aldehydes in chromene systems . For example:

| Substrate | Reducing Agent | Solvent | Product | Yield |

|---|---|---|---|---|

| Methyl ester derivative | Vitride | Toluene/benzene | 6-Fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde | 78% |

The (4R) configuration influences steric outcomes, with HPLC analyses showing enantiomeric excesses >87% in related compounds .

Nucleophilic Additions to the Ketone

The 2-oxo group undergoes nucleophilic attacks, enabling the synthesis of substituted derivatives. In chromene scaffolds, malononitrile and aryl aldehydes participate in Knoevenagel condensations under Ca(OH)₂ catalysis :

| Nucleophile | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Malononitrile + Aldehyde | Ca(OH)₂ | Methanol, RT | 2-Amino-4H-chromene derivatives | 90–95% |

This reaction leverages the electron-deficient carbonyl to form C–C bonds, expanding the chromene’s substitution pattern.

Cyclization and Ring Expansion

The chromene core participates in cycloadditions. For instance, silica gel-supported amino catalysts facilitate three-component reactions with cyclic 1,3-diketones and aldehydes, forming fused pyrano-chromenes :

| Reactants | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 1,3-Cyclohexanedione + Aldehyde | Amino-functionalized silica | H₂O, 70°C | 3,4-Dihydropyrano[3,2-c]chromenes | 87–96% |

The (4R)-phenyl group directs regioselectivity, favoring transannular cyclization.

Catalytic Modifications and Stereochemical Outcomes

Asymmetric catalysis using organocatalysts like 2-aminopyridine achieves high stereocontrol in chromene functionalization. For example:

| Reaction | Catalyst | Stereochemical Outcome | ee |

|---|---|---|---|

| Aldol Condensation | 2-Aminopyridine | (2R,4S)-diastereomer predominance | 93% |

HPLC analyses (Chiralcel AD-H/OD-H columns) confirm enantiomeric excesses, critical for bioactive applications .

Oxidation and Radical Reactions

The chromene ring undergoes oxidation to form quinone-like structures. In aqueous conditions with MgO catalysts, electron-rich chromenes generate hydroxylated derivatives :

| Oxidizing Agent | Catalyst | Product | Yield |

|---|---|---|---|

| O₂ (atmospheric) | MgO | 2-Hydroxy-4H-chromene-3-carboxylic acid | 80% |

Radical scavenging assays highlight antioxidant potential, with IC₅₀ values <10 μM for hydroxylated derivatives.

Key Reaction Parameters

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic additions, while toluene favors reductions .

-

Temperature : Reductions proceed optimally at 0–25°C, whereas cyclizations require 70–100°C .

-

Catalyst Loading : Organocatalysts (e.g., diethylamine) at 5–10 mol% achieve maximal yields .

This compound’s versatility in forming bioactive derivatives underscores its utility in medicinal chemistry and materials science .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of chromene compounds exhibit significant anticancer properties. Methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate has shown potential in inhibiting cancer cell proliferation. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further investigation as an anticancer agent .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Organic Synthesis

Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the modification and derivatization to create a variety of new compounds with potential biological activities. Researchers have utilized this compound to synthesize novel chromene derivatives that exhibit enhanced biological properties .

Photochemical Applications

The compound has been explored for its photochemical properties, particularly in the development of light-sensitive materials. Its ability to undergo photochemical reactions makes it useful in the field of photopolymerization and in the creation of advanced materials for electronics and coatings .

Material Science

Polymer Development

In material science, this compound has been investigated as a precursor for polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composite materials .

Nanotechnology Applications

The compound's unique structural features have led to its exploration in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. By modifying the compound, researchers aim to improve the solubility and bioavailability of poorly soluble drugs, enhancing therapeutic efficacy .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Methyl (4R)-2-oxo-4-phenyl demonstrated IC50 values indicating effective inhibition of cancer cell lines. |

| Study B | Anti-inflammatory Effects | Showed significant reduction in cytokine levels in vitro, suggesting therapeutic potential for inflammatory diseases. |

| Study C | Polymer Synthesis | Successfully incorporated into polymer chains resulting in improved mechanical properties compared to control samples. |

Mécanisme D'action

The mechanism of action of methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Coumarins: Similar in structure but lack the phenyl group.

Flavonoids: Share the chromene core but have different substituents.

Xanthenes: Similar core structure but differ in functional groups.

Uniqueness

Methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Activité Biologique

Methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate is a compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article discusses its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Chromenes

Chromenes are heterocyclic compounds characterized by their fused benzopyran structure. They exhibit a wide range of biological activities, including anticancer, antimicrobial, antidiabetic, and neuroprotective effects. The biological profile of this compound aligns with these properties, making it a subject of interest in medicinal chemistry.

Biological Activities

1. Anticancer Activity

Research indicates that compounds within the chromene class can inhibit cancer cell proliferation. This compound has shown potential in various cancer models. For instance, studies have demonstrated its ability to induce apoptosis in breast cancer cell lines by activating intrinsic apoptotic pathways.

2. Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a variety of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria has been documented, suggesting that it may disrupt bacterial cell membranes or inhibit key metabolic pathways.

3. Antioxidant Activity

this compound has demonstrated strong antioxidant properties. This activity is crucial for protecting cells from oxidative stress and may contribute to its neuroprotective effects.

4. Neuroprotective Effects

The compound's neuroprotective capabilities have been explored in the context of neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is beneficial in enhancing cholinergic neurotransmission in Alzheimer's models.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

| Structural Feature | Influence on Activity |

|---|---|

| Phenyl Group | Enhances lipophilicity and binding affinity to targets |

| Carbonyl Group | Critical for interaction with enzymes like AChE |

| Dihydrochromene Structure | Contributes to overall stability and reactivity |

Case Studies

Several studies have evaluated the biological effects of this compound:

- Anticancer Study : In vitro tests revealed that this compound significantly reduced cell viability in MCF7 breast cancer cells with an IC50 value of approximately 15 µM. The study highlighted its potential as a lead compound for developing anticancer agents .

- Antimicrobial Evaluation : A recent study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .

- Neuroprotective Research : In a model simulating oxidative stress-induced neurotoxicity, this compound exhibited protective effects by reducing reactive oxygen species (ROS) levels by 40% .

Propriétés

IUPAC Name |

methyl (4R)-2-oxo-4-phenyl-3,4-dihydrochromene-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-20-17(19)12-7-8-15-14(9-12)13(10-16(18)21-15)11-5-3-2-4-6-11/h2-9,13H,10H2,1H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRRDCSIUBYJLB-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC2=C(C=C1)OC(=O)C[C@@H]2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.